Cas no 1007344-24-2 (methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate)

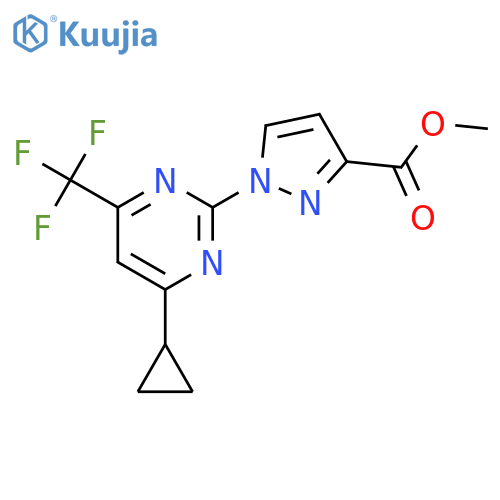

1007344-24-2 structure

商品名:methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate

CAS番号:1007344-24-2

MF:C13H11F3N4O2

メガワット:312.247252702713

MDL:MFCD09473480

CID:3155738

PubChem ID:19916057

methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- <br>1-(4-Cyclopropyl-6-trifluoromethyl-pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester

- methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate

- Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate

- 1007344-24-2

- methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate

- methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylate

- METHYL 1-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXYLATE

- Methyl1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate

- EN300-231315

- CS-0302003

- STK351667

- AKOS004099748

-

- MDL: MFCD09473480

- インチ: InChI=1S/C13H11F3N4O2/c1-22-11(21)8-4-5-20(19-8)12-17-9(7-2-3-7)6-10(18-12)13(14,15)16/h4-7H,2-3H2,1H3

- InChIKey: HUIJIPIDXMSEBV-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=NN(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3

計算された属性

- せいみつぶんしりょう: 312.08341009Da

- どういたいしつりょう: 312.08341009Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 69.9Ų

methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-231315-2.5g |

methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |

1007344-24-2 | 95% | 2.5g |

$923.0 | 2024-06-20 | |

| Enamine | EN300-231315-5.0g |

methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |

1007344-24-2 | 95% | 5.0g |

$1364.0 | 2024-06-20 | |

| Chemenu | CM483924-1g |

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate |

1007344-24-2 | 97% | 1g |

$235 | 2023-02-03 | |

| Chemenu | CM483924-5g |

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate |

1007344-24-2 | 97% | 5g |

$696 | 2023-02-03 | |

| Enamine | EN300-231315-10.0g |

methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |

1007344-24-2 | 95% | 10.0g |

$2024.0 | 2024-06-20 | |

| Enamine | EN300-231315-0.05g |

methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |

1007344-24-2 | 95% | 0.05g |

$88.0 | 2024-06-20 | |

| Enamine | EN300-231315-0.5g |

methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |

1007344-24-2 | 95% | 0.5g |

$353.0 | 2024-06-20 | |

| Enamine | EN300-231315-5g |

methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |

1007344-24-2 | 5g |

$1364.0 | 2023-09-15 | ||

| Ambeed | A189699-5g |

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate |

1007344-24-2 | 97% | 5g |

$710.0 | 2024-04-26 | |

| Enamine | EN300-231315-1.0g |

methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylate |

1007344-24-2 | 95% | 1.0g |

$470.0 | 2024-06-20 |

methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1007344-24-2 (methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate) 関連製品

- 436088-49-2(Pyrazolo[1,5-a]pyrimidine-2-carboxylicacid, 5-(1-methylethyl)-7-(trifluoromethyl)-)

- 88398-74-7(1H-Pyrazole-5-carboxylic acid, 3-ethyl-1-methyl-, methyl ester)

- 133261-07-1(1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester)

- 436088-48-1(5-Cyclopropyl-7-(Trifluoromethyl)Pyrazolo1,5-APyrimidine-2-Carboxylic Acid)

- 247583-69-3(Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate)

- 501701-52-6(Morpholine,4-[6-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-pyrimidinyl]-)

- 133261-09-3(Ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate)

- 436088-38-9(Pyrazolo[1,5-a]pyrimidine-2-carboxylicacid, 5-(1-methylcyclopropyl)-7-(trifluoromethyl)-)

- 436088-43-6(Pyrazolo[5,1-b]quinazoline-2-carboxylicacid, 5,6,7,8-tetrahydro-9-(trifluoromethyl)-)

- 501701-59-3(Pyrimidine,4-methyl-6-(2-pyrimidinylthio)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1007344-24-2)methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):213.0/639.0